8-(4-fluorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
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Overview
Description
8-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE is a complex organic compound that features a pyrazolo[1,5-a][1,3,5]triazine core. This compound is notable for its incorporation of fluorine atoms, which can significantly influence its chemical properties and potential applications. The presence of both fluorophenyl and trifluoromethylphenyl groups suggests that this compound may exhibit unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazolo[1,5-a][1,3,5]triazine core, followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure. Additionally, the use of automated synthesis platforms can enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
8-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. Additionally, the trifluoromethyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their stability and reactivity.
Fluorophenyl derivatives: Compounds with fluorophenyl groups exhibit similar electronic properties and can undergo comparable chemical reactions.
Uniqueness
8-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE is unique due to its combination of a pyrazolo[1,5-a][1,3,5]triazine core with both fluorophenyl and trifluoromethylphenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H12F4N4OS |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C19H12F4N4OS/c20-14-6-4-12(5-7-14)15-9-24-27-16(15)25-17(26-18(27)28)29-10-11-2-1-3-13(8-11)19(21,22)23/h1-9H,10H2,(H,25,26,28) |
InChI Key |
CDTNAHAQUPCUPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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